N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide
Overview
Description
N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an ethoxyphenyl group, a phenylsulfonyl group, and a pyridin-3-ylmethyl group attached to a glycinamide backbone. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide typically involves multi-step organic synthesis techniques. One common approach is to start with the preparation of the glycinamide backbone, followed by the sequential introduction of the ethoxyphenyl, phenylsulfonyl, and pyridin-3-ylmethyl groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Flow microreactor systems, for instance, can be employed to introduce functional groups in a controlled manner, thereby improving the overall sustainability and versatility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often necessitate anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have therapeutic potential due to its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N2-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, thereby modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide
- N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide
- N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide
Uniqueness
N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ethoxyphenyl group, in particular, may enhance its solubility and interaction with biological membranes, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(pyridin-3-ylmethyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-2-29-20-12-10-19(11-13-20)25(30(27,28)21-8-4-3-5-9-21)17-22(26)24-16-18-7-6-14-23-15-18/h3-15H,2,16-17H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHLMKZTSUVUGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.